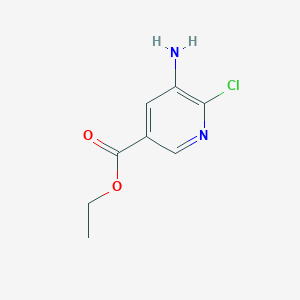

5-AMino-6-chloro-3-pyridinecarboxylic acid ethyl ester

Description

5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester (CAS: 390816-56-5) is a pyridine derivative characterized by a substituted pyridine ring with amino (–NH₂) and chloro (–Cl) groups at positions 5 and 6, respectively, and an ethyl ester (–COOCH₂CH₃) at position 2. This compound is structurally significant due to its electron-rich pyridine core and functional group diversity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and ligand design . Its molecular formula is C₉H₁₀ClN₂O₂, with a molecular weight of 228.65 g/mol.

Properties

IUPAC Name |

ethyl 5-amino-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCXDHSNTGPXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-chloro-3-pyridinecarboxylic acid ethyl ester typically involves the following steps:

Starting Material: The synthesis begins with 6-chloronicotinic acid.

Amination: The 6-chloronicotinic acid undergoes an amination reaction to introduce the amino group at the 5-position. This can be achieved using ammonia or an amine under suitable conditions.

Esterification: The resulting 5-amino-6-chloronicotinic acid is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.

Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or alkyl halides can be used under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

Substitution: Formation of 5-amino-6-substituted-3-pyridinecarboxylic acid ethyl ester derivatives.

Oxidation: Formation of nitro or hydroxyl derivatives.

Hydrolysis: Formation of 5-amino-6-chloro-3-pyridinecarboxylic acid.

Scientific Research Applications

5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-6-chloro-3-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino and chlorine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related pyridine derivatives:

Key Observations :

- Ethyl ester vs. methyl ester: The ethyl ester in the target compound confers higher lipophilicity compared to methyl esters (e.g., in Methyl 6-amino-2-chloro-3-iodoisonicotinate), which may influence pharmacokinetic properties in drug design .

- Amino group reactivity: The presence of the 5-amino group distinguishes the target compound from analogs like 6-chloropyridin-3-yl acetate, enabling participation in condensation or cross-coupling reactions .

- Iodo vs.

Stability and Handling

- Storage: Pyridine esters with amino groups (e.g., the target compound) are typically stored at 2–8°C under inert conditions to prevent hydrolysis or oxidation, similar to Methyl 6-amino-2-chloro-3-iodoisonicotinate .

- Decomposition risks : The chloro substituent may render the compound light-sensitive, necessitating protection from UV exposure .

Biological Activity

5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester (CAS: 390816-56-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molar Mass | 200.62 g/mol |

| Density | 1.326 g/cm³ (predicted) |

| Boiling Point | 338.4 °C (predicted) |

| pKa | 0.33 (predicted) |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- SIRT1 Activation : Research indicates that compounds similar to this ester can act as activators of SIRT1, a NAD+-dependent deacetylase involved in cellular processes such as DNA repair and metabolism. SIRT1 activation has been linked to protective effects against age-related diseases, including cancer and neurodegeneration .

- Antimicrobial Properties : Studies have shown that derivatives of pyridinecarboxylic acids exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes, leading to cell death .

- Anticancer Potential : The compound's structure suggests potential anticancer properties, particularly through inhibition of specific pathways involved in tumor growth and metastasis. In vitro studies have demonstrated efficacy against several cancer cell lines, indicating its role as a possible therapeutic agent .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The compound's lipophilicity was found to correlate positively with its antibacterial activity, supporting the hypothesis that membrane interaction is crucial for its mechanism .

Anticancer Activity

In a recent investigation, the compound was tested against human lung adenocarcinoma cells (A549). The results demonstrated a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis through modulation of key signaling pathways involved in cancer progression. Further studies are needed to elucidate the precise molecular targets and mechanisms involved .

Research Findings

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives. These compounds are being explored not only for their direct biological activities but also as intermediates in the synthesis of more complex therapeutic agents.

Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are recommended for preparing 5-amino-6-chloro-3-pyridinecarboxylic acid ethyl ester, and how can purity (>95%) be ensured?

The synthesis typically involves:

- Step 1 : Chlorination of a pyridine precursor (e.g., 5-amino-3-pyridinecarboxylic acid) using POCl₃ or SOCl₂, followed by esterification with ethanol under acidic conditions .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water.

- Purity Validation : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to confirm >95% purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and chlorine substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M+H]⁺ expected at m/z 231.05) .

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (NH₂ stretching) .

Q. How should researchers handle stability and storage of this compound?

Q. What are the primary applications of this compound in medicinal chemistry?

- Intermediate : Used in synthesizing kinase inhibitors or antimicrobial agents due to its pyridine core and reactive amino/chloro groups .

- Case Study : A derivative (CAS 877399-51-4) was utilized in kinase inhibitor optimization via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction yields be optimized for the chlorination step in synthesis?

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance regioselectivity for the 6-position chlorine substitution .

- Temperature Control : Conduct reactions at 0–5°C to minimize side products (e.g., di-chlorinated byproducts) .

- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., 5-amino-3,6-dichloropyridinecarboxylic acid ethyl ester) .

Q. What computational tools are suitable for predicting the compound’s reactivity in drug design?

Q. How can researchers resolve discrepancies in NMR data for this compound?

- Scenario : If observed ¹H NMR shifts deviate from literature, perform variable-temperature NMR to assess conformational dynamics (e.g., rotameric equilibria of the ethyl ester) .

- Cross-Validation : Compare with analogous compounds (e.g., 6-chloro-5-methylpyridine-3-boronic acid, CAS 1003043-40-0) to identify substituent effects .

Q. What strategies mitigate data reproducibility issues in multi-step syntheses?

- Protocol Standardization : Document reaction parameters (e.g., exact stoichiometry, degassing steps) as in ’s thiophene synthesis .

- Batch Analysis : Use DOE (Design of Experiments) to identify critical variables (e.g., solvent purity, catalyst aging) affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.